Temazepam acetate

Descripción general

Descripción

El acetato de temazepam es un derivado del temazepam, una benzodiazepina que se usa comúnmente por sus propiedades sedantes e hipnóticas. El temazepam en sí está ampliamente prescrito para el manejo a corto plazo del insomnio y los trastornos de ansiedad. La forma acetato es una modificación química que puede alterar potencialmente sus propiedades farmacocinéticas, convirtiéndola en un tema de interés en la investigación farmacéutica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del acetato de temazepam normalmente implica la acetilación del temazepam. El proceso comienza con temazepam, que se hace reaccionar con anhídrido acético en presencia de una base como la piridina. La reacción se lleva a cabo bajo condiciones de temperatura controlada para asegurar la formación del éster acetato .

Métodos de producción industrial

La producción industrial del acetato de temazepam sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y disolventes de grado industrial, y las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza. El producto final se somete a rigurosas medidas de control de calidad para garantizar su idoneidad para uso farmacéutico .

Análisis De Reacciones Químicas

Tipos de reacciones

El acetato de temazepam se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El acetato de temazepam puede oxidarse para formar varios metabolitos.

Reducción: El compuesto puede reducirse a su forma parental, temazepam.

Sustitución: Pueden ocurrir varias reacciones de sustitución, particularmente en el anillo de benzodiazepina

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los agentes halogenantes y otros electrófilos se utilizan comúnmente en las reacciones de sustitución

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos del acetato de temazepam, que pueden tener diferentes propiedades farmacológicas. Por ejemplo, la oxidación puede conducir a la formación de metabolitos hidroxilados, mientras que la reducción puede revertir el compuesto a temazepam .

Aplicaciones Científicas De Investigación

Treatment of Insomnia

Temazepam is primarily indicated for the treatment of severe insomnia. Clinical guidelines recommend its use for both sleep-onset and sleep-maintenance insomnia. A meta-analysis indicated that temazepam significantly reduces sleep latency and increases total sleep time compared to placebo .

Efficacy Data:

- Sleep Latency Reduction: Average reduction of approximately 37 minutes.

- Total Sleep Time Increase: Average increase of about 99 minutes.

High-Altitude Sleep Disturbance

Research has shown that temazepam can improve sleep quality in individuals experiencing sleep disturbances at high altitudes. A randomized trial compared temazepam with acetazolamide and found that temazepam significantly enhanced subjective sleep quality without adversely affecting oxygen saturation levels .

Comparison Table: Temazepam vs. Acetazolamide

| Parameter | Temazepam (N=16) | Acetazolamide (N=18) | p-value |

|---|---|---|---|

| Average Heart Rate | 64.2 (8.5) | 65.5 (10.4) | 0.63 |

| Mean Oxygen Saturation | 84.1 (3.9) | 84.4 (3.9) | 0.57 |

| Percent Night with Periodic Breathing | 22.8 (15.3) | 19.3 (21.4) | 0.35 |

| Groningen Sleep Quality Scale | 3.5 | 6.8 | <0.01 |

Off-Label Uses

Temazepam has been explored for various off-label applications:

- Jet Lag Management: It can mitigate sleep disruptions caused by travel across time zones.

- Shift Work Sleep Disorder: Beneficial for individuals working irregular hours.

- Acute Mountain Sickness: Used to alleviate symptoms associated with altitude sickness .

Pharmacodynamics and Mechanism of Action

The pharmacological action of temazepam involves increasing GABAergic activity, leading to central nervous system depression . This action results in:

- Sedation

- Anxiolysis

- Muscle relaxation

- Anticonvulsant effects

Temazepam's mechanism includes binding to benzodiazepine receptors, enhancing chloride ion influx, which hyperpolarizes neuronal membranes and decreases excitability.

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of temazepam:

- A clinical trial involving patients with chronic insomnia demonstrated significant improvements in sleep quality and duration with minimal side effects .

- Another study highlighted the efficacy of temazepam in reducing daytime drowsiness among hospitalized patients receiving the medication compared to those on placebo .

Safety Profile and Considerations

While temazepam is effective in treating insomnia, it poses risks such as dependency and potential misuse, particularly among certain populations . Caution is advised when prescribing to individuals with a history of substance abuse.

Mecanismo De Acción

El acetato de temazepam ejerce sus efectos modulando la actividad de los receptores del ácido gamma-aminobutírico (GABA) en el cerebro. Mejora los efectos inhibitorios del GABA, lo que lleva a sedación, relajación muscular y efectos ansiolíticos. Los objetivos moleculares incluyen el receptor GABA_A, y las vías involucradas están principalmente relacionadas con el sistema nervioso central .

Comparación Con Compuestos Similares

Compuestos similares

Temazepam: El compuesto parental, ampliamente utilizado por sus propiedades sedantes.

Diazepam: Otra benzodiazepina con efectos farmacológicos similares.

Lorazepam: Conocido por sus propiedades ansiolíticas y sedantes.

Oxazepam: Utilizado para tratar la ansiedad y los síntomas de abstinencia del alcohol .

Singularidad

El acetato de temazepam es único debido a sus propiedades farmacocinéticas modificadas, que pueden ofrecer ventajas potenciales en términos de absorción, distribución, metabolismo y excreción. Esto lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

Temazepam acetate is a derivative of temazepam, a benzodiazepine primarily used for the short-term treatment of insomnia. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, therapeutic effects, and associated risks.

Pharmacokinetics

Absorption and Metabolism

This compound is rapidly absorbed following oral administration. Studies indicate that peak plasma concentrations are typically reached within 1.5 to 2 hours post-ingestion, with a bioavailability of approximately 92% due to minimal first-pass metabolism (8%) . The drug is highly protein-bound (96%), and its elimination half-life varies significantly, ranging from 3.5 to 18.4 hours depending on individual factors . The primary metabolite is the O-conjugate, which lacks central nervous system (CNS) activity .

| Parameter | Value |

|---|---|

| Bioavailability | ~92% |

| Peak Plasma Concentration | 1.5 - 2 hours |

| Terminal Half-Life | 3.5 - 18.4 hours |

| Protein Binding | ~96% |

This compound exerts its effects primarily through modulation of the GABA-A receptor complex, enhancing the inhibitory action of gamma-aminobutyric acid (GABA). This binding increases chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability, which results in sedative and anxiolytic effects .

Therapeutic Effects

Clinical Applications

This compound is primarily indicated for the treatment of insomnia. Clinical trials have shown that it significantly improves sleep quality and reduces sleep onset latency compared to placebo . Additionally, it has been evaluated for its efficacy in managing high-altitude sleep disturbances, demonstrating superior subjective sleep quality compared to acetazolamide .

Case Studies

- Insomnia Management : In a study involving hospitalized patients, those treated with temazepam reported significantly less daytime drowsiness and morning hangover effects compared to those receiving placebo .

- High-Altitude Sleep Disturbance : A randomized trial found that temazepam improved subjective sleep quality in trekkers at high altitudes, with significantly fewer awakenings compared to acetazolamide .

Adverse Effects

While this compound is effective for sleep induction, it is associated with several adverse effects:

- Neurological : Drowsiness, dizziness, anterograde amnesia, and vivid dreams.

- Cardiovascular : Increased heart rate and palpitations.

- Gastrointestinal : Xerostomia and gastrointestinal discomfort.

- Psychiatric : Potential for mood disturbances and paradoxical reactions such as aggression or agitation .

A post-marketing surveillance study indicated a prevalence rate of hangovers at 7% among users .

Propiedades

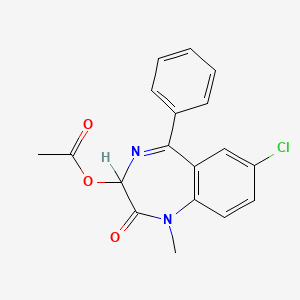

IUPAC Name |

(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-11(22)24-17-18(23)21(2)15-9-8-13(19)10-14(15)16(20-17)12-6-4-3-5-7-12/h3-10,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWWAHZQIATUFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940311 | |

| Record name | 7-Chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18818-64-9 | |

| Record name | Temazepam acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18818-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temazepam acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018818649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temazepam acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14671 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2-oxo-2H-1,4-benzodiazepin-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMAZEPAM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F3H3E4BIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.